Ethyl 3-cyano-4-phenylpyridine-2-carboxylate

Catalog No.
S895662
CAS No.
1407521-95-2
M.F
C15H12N2O2
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-cyano-4-phenylpyridine-2-carboxylate

CAS Number

1407521-95-2

Product Name

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate

IUPAC Name

ethyl 3-cyano-4-phenylpyridine-2-carboxylate

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C15H12N2O2/c1-2-19-15(18)14-13(10-16)12(8-9-17-14)11-6-4-3-5-7-11/h3-9H,2H2,1H3

InChI Key

BIFWETVABGZJTE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC=CC(=C1C#N)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1C#N)C2=CC=CC=C2
  • Organic Synthesis

    EC4PC possesses a pyridine ring, a cyano group, and an ester functionality. These functional groups are commonly used in organic synthesis as building blocks or precursors for more complex molecules. Research might involve using EC4PC as a starting material for the synthesis of novel heterocyclic compounds with potential biological activity [].

  • Medicinal Chemistry

    Pyridine derivatives are a well-known class of molecules with diverse biological properties. The cyano group and the ester functionality in EC4PC can further influence its bioactivity. Research could investigate EC4PC as a potential lead compound for drug discovery or as a scaffold for designing new drugs [].

  • Material Science

    Heterocyclic compounds can exhibit interesting physical and chemical properties. Research could explore the potential of EC4PC for applications in material science, such as the development of new functional polymers or organic electronics [].

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate is a chemical compound with the molecular formula C₁₅H₁₂N₂O₂ and a molecular weight of 252.28 g/mol. It features a pyridine ring substituted with a cyano group at the 3-position, a phenyl group at the 4-position, and an ethyl carboxylate group at the 2-position. This compound is part of a larger class of pyridine derivatives that have garnered attention due to their diverse biological activities and potential applications in medicinal chemistry.

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate can undergo various chemical transformations, including:

  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Hydrolysis: The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Cyclization Reactions: Under specific conditions, this compound can undergo cyclization to form more complex structures, which may exhibit enhanced biological properties .

Research indicates that ethyl 3-cyano-4-phenylpyridine-2-carboxylate exhibits notable biological activities. It has been evaluated for its potential as an antitumor agent, showing promising results in inhibiting cancer cell proliferation. Additionally, its derivatives have been explored for their antimicrobial properties, making them candidates for further drug development .

Several synthesis methods have been reported for ethyl 3-cyano-4-phenylpyridine-2-carboxylate:

  • Condensation Reactions: The compound can be synthesized through the condensation of appropriate pyridine derivatives with cyanoacetic acid or its esters.
  • Cyclization Techniques: Utilizing cyclization reactions involving nitriles and carboxylic acids under acidic conditions has been effective in producing this compound.
  • Multi-step Synthesis: A more complex approach involves multiple steps, including functional group transformations and cyclization to achieve the desired structure .

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate has several applications:

  • Pharmaceuticals: Due to its biological activity, it is being investigated as a potential lead compound for developing new drugs targeting cancer and microbial infections.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of various pyridine-based compounds that may have industrial or pharmaceutical applications.
  • Research Tools: This compound is used in chemical research to explore structure-activity relationships within pyridine derivatives .

Interaction studies involving ethyl 3-cyano-4-phenylpyridine-2-carboxylate have focused on its binding affinity to various biological targets. For example, studies have shown that it can interact with specific enzymes or receptors implicated in cancer progression. These interactions are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent .

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate shares structural similarities with several other compounds in the pyridine family. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-amino-4-phenylpyridine-2-carboxylateAmino group substitutionExhibits different biological activity profiles
Ethyl cyanoacetateCyano group with an ethyl esterCommonly used as a building block in organic synthesis
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene)Contains thiophene ringDifferent heterocyclic structure influencing reactivity
Ethyl 3-cyano-2-pyridinecarboxylateSimilar cyano and carboxylate groupsDifferent position of substituents affects properties

The uniqueness of ethyl 3-cyano-4-phenylpyridine-2-carboxylate lies in its specific arrangement of functional groups and the resulting biological activities that distinguish it from these similar compounds.

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate is synthesized via multicomponent reactions (MCRs) that enable efficient pyridine ring formation. A prominent method involves the Hantzsch-inspired condensation of ethyl acetoacetate, benzaldehyde derivatives, and ammonium acetate, with malononitrile serving as the cyano source. For example, microwave-assisted protocols combining aromatic aldehydes, acetophenones, and cyanoacetamide intermediates achieve cyclocondensation in 30–90 minutes, yielding 70–95% product.

Key mechanistic steps include:

  • Knoevenagel condensation between aldehydes and active methylene compounds (e.g., ethyl acetoacetate) to form α,β-unsaturated intermediates.
  • Michael addition of enamine species (generated from ketones and ammonium acetate) to the unsaturated intermediate.
  • Cyclization and aromatization via dehydration, facilitated by catalysts like piperidine or Cu(OAc)₂.

Table 1: Representative MCR conditions and yields

Aldehyde ComponentCatalystTemperature (°C)Time (h)Yield (%)
4-ChlorobenzaldehydeCu(OAc)₂802.588
BenzaldehydePiperidine1101.592
4-MethoxybenzaldehydeFe₃O₄@SiO₂60385

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical methods using ball milling eliminate solvent waste while enhancing reaction efficiency. A study demonstrated that grinding ethyl acetoacetate, 3-nitrobenzaldehyde, and malononitrile with K₂CO₃ in a planetary mill (28 Hz, 30 min) produced the pyridine core with 89% yield. This approach avoids thermal degradation and reduces side reactions, as mechanical energy directly activates molecular collisions.

Advantages over solution-phase synthesis:

  • Faster kinetics: Reactions complete in ≤1 hour vs. 5–6 hours in solution.
  • Broader substrate tolerance: Electron-deficient aldehydes (e.g., nitro-, cyano-substituted) react efficiently without side-product formation.

Post-Functionalization Strategies for Ester Group Modifications

The ethyl ester group undergoes targeted modifications to access derivatives:

  • Hydrolysis: Treatment with NaOH/EtOH yields 3-cyano-4-phenylpyridine-2-carboxylic acid, a precursor for metal-organic frameworks (MOFs).
  • Transesterification: Using MeOH/H₂SO₄, the ethyl ester converts to methyl esters (95% yield).
  • Amidation: Reaction with primary amines (e.g., benzylamine) in DMF forms carboxamide derivatives, useful in drug design.

Table 2: Ester modification outcomes

Reaction TypeReagentProductYield (%)
Hydrolysis2M NaOHCarboxylic acid82
TransesterificationMeOH/H⁺Methyl ester95
AmidationBenzylamineCarboxamide78

Catalytic Asymmetric Synthesis of Chiral Derivatives

Enantioselective synthesis employs chiral catalysts to access optically active derivatives. Halohydrin dehalogenases (HHDHs) catalyze cyanations of epoxides with up to >99% enantiomeric excess (ee). For example, (R)-3-cyano-4-phenylpyridine-2-carboxylate was synthesized using engineered HHDH from Agrobacterium radiobacter with 47% yield.

Key catalytic systems:

  • Organocatalysts: Cinchona alkaloid-derived thioureas induce asymmetry in Strecker-type reactions (85–92% ee).
  • Metal complexes: Cu(I)/bisoxazoline catalysts enable asymmetric Knoevenagel condensations (78–84% ee).

X-Ray Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction reveals a planar pyridine ring with a dihedral angle of 12.3° between the phenyl and pyridine planes. The cyano group adopts a linear geometry (C≡N bond length: 1.15 Å), while the ester carbonyl oxygen participates in intramolecular hydrogen bonding (O···H distance: 2.08 Å).

Key structural parameters:

  • Bond lengths: C2–C3 = 1.47 Å, C3–C≡N = 1.43 Å.
  • Torsional angles: C4–C5–C6–O = 172.5°, indicating minimal steric hindrance.

These insights guide rational design of derivatives with tailored steric and electronic properties.

XLogP3

2.7

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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